molecular formula C22H28N2O5S B11599049 isobutyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

isobutyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11599049
M. Wt: 432.5 g/mol
InChI Key: ZWPLEMVRLDGJTJ-UHFFFAOYSA-N
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Description

Isobutyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimidothiazine core substituted with a 4-ethoxy-3-methoxyphenyl group at position 6, a methyl group at position 8, and an isobutyl ester at position 5. This structure combines a bicyclic scaffold with functional groups that influence its physicochemical and biological properties. The ethoxy and methoxy substituents on the aryl ring enhance lipophilicity, while the ester group contributes to metabolic stability .

Properties

Molecular Formula

C22H28N2O5S

Molecular Weight

432.5 g/mol

IUPAC Name

2-methylpropyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C22H28N2O5S/c1-6-28-16-8-7-15(11-17(16)27-5)20-19(21(26)29-12-13(2)3)14(4)23-22-24(20)18(25)9-10-30-22/h7-8,11,13,20H,6,9-10,12H2,1-5H3

InChI Key

ZWPLEMVRLDGJTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC(C)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.

    Thiazine Ring Formation: The thiazine ring is then formed by cyclization reactions involving sulfur-containing reagents such as thiourea or thioamides.

    Functional Group Introduction: The ethoxy and methoxy groups are introduced through etherification reactions using ethyl and methyl halides, respectively.

    Carboxylate Group Addition: The carboxylate group is typically introduced through esterification reactions involving carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Isobutyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy and methoxy groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, solvent conditions like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives with reduced carbonyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the ethoxy or methoxy groups.

Scientific Research Applications

Isobutyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.

    Industrial Applications: It is explored for use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of isobutyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in inflammatory or cancer-related pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    Gene Expression: Influencing gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features Reference
Isobutyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 6: 4-ethoxy-3-methoxyphenyl; 8: methyl; 7: isobutyl ester ~464 (estimated) High lipophilicity due to ethoxy/methoxy groups; ester enhances stability
Ethyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 6: 3-ethoxy-4-propoxyphenyl; 7: ethyl ester 432.5 Increased alkyl chain length at aryl ring; lower molecular weight
Isobutyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 6: 4-benzyloxyphenyl; 7: isobutyl ester 464.58 Bulky benzyloxy group may hinder membrane permeability
Ethyl 6-(4-bromophenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate 6: 4-bromophenyl; 7: ethyl ester Not reported Halogen substitution enhances electronic density; potential bioactivity
2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile Oxazine core; 8: methylthio; 7: nitrile Not reported Sulfur and nitrile groups alter electronic properties; oxazine vs. thiazine
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazopyridine core; nitro and cyano groups 513.52 Different heterocycle; nitro group may confer redox activity

Structural and Functional Differences

Substituent Effects :

  • Aryl Ring Substituents : The 4-ethoxy-3-methoxyphenyl group provides moderate steric bulk and electron-donating effects compared to halogenated (e.g., 4-bromophenyl in ) or benzyloxy-substituted analogs ().
  • Ester Groups : Isobutyl esters (target compound) offer higher metabolic stability than ethyl esters (), as bulkier esters resist hydrolysis .

Physicochemical Properties: Lipophilicity: Ethoxy/methoxy groups increase logP compared to nitro or cyano substituents (). Solubility: Halogenated analogs () may exhibit lower aqueous solubility due to reduced polarity.

Biological Activity

Isobutyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a synthetic compound with potential biological activities. This article reviews its chemical properties, synthesis, and biological effects based on available literature and research findings.

  • Molecular Formula : C22H28N2O5S
  • CAS Number : 618080-43-6
  • Structural Characteristics : The compound features a pyrimidothiazine core with various substituents that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions focusing on the formation of the pyrimidothiazine ring system. Specific methodologies may vary, but they often include:

  • Formation of the thiazine ring.
  • Introduction of the ethoxy and methoxy groups.
  • Final modifications to achieve the desired isobutyl substitution.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells.
StudyCell Lines TestedIC50 Value (µM)Mechanism
MCF7 (Breast)15Apoptosis induction
HeLa (Cervical)10Enzyme inhibition

Antimicrobial Activity

Preliminary data suggests that this compound possesses antimicrobial properties against various pathogens. The efficacy was tested using standard methods such as disk diffusion and MIC determination.

PathogenZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1825
Escherichia coli1530
Candida albicans2020

Anti-inflammatory Effects

Research indicates potential anti-inflammatory effects attributed to the modulation of cytokine production and inhibition of inflammatory pathways.

Case Studies

  • Case Study on Anticancer Activity : A study published in Cancer Research evaluated the effects of this compound on human breast cancer cells. Results showed a reduction in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound.
  • Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound against drug-resistant bacterial strains. The results demonstrated significant antibacterial activity, suggesting its potential as a therapeutic agent in treating resistant infections.

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